
2-Chloro-4-methanesulfonyl-benzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is an organic compound with the molecular formula C7H9Cl2NO2S It is a derivative of benzenamine, characterized by the presence of a chloro group and a methylsulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-4-methylsulfonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.
Oxidation: Sulfone derivatives are the major products.
Reduction: Corresponding amines are formed.
Applications De Recherche Scientifique
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The amine group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-(methylsulfonyl)aniline
- 4-amino-3-chlorophenyl methyl sulfone
- 2-chloro-4-mesylaniline
Uniqueness
[2-chloro-4-(methylsulfonyl)benzyl]amine hydrochloride is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, methylsulfonyl, and amine groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H11Cl2NO2S |
|---|---|
Poids moléculaire |
256.15 g/mol |
Nom IUPAC |
(2-chloro-4-methylsulfonylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H |
Clé InChI |
HCVAUVSRKBYTED-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


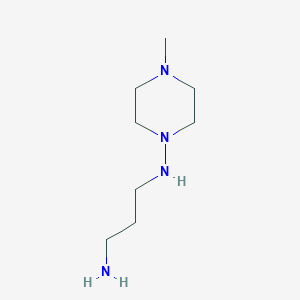



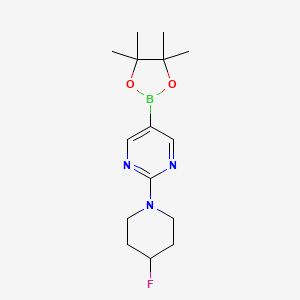
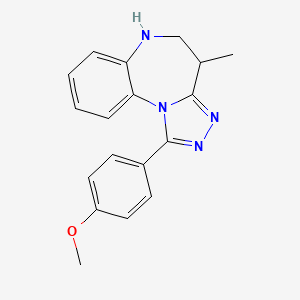
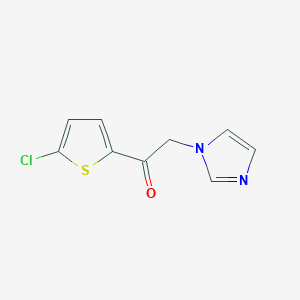

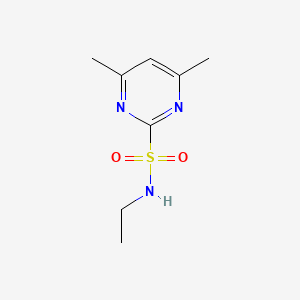
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)


![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
